A Technical Guide to 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl (CAS: 5487-93-4): Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl (CAS: 5487-93-4): Properties, Synthesis, and Applications in Modern Chemistry
This guide provides an in-depth exploration of 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl, a pivotal bifunctional organoboron compound. Primarily geared towards professionals in research, drug development, and materials science, this document elucidates the compound's fundamental properties, synthesis, and critical role as a versatile building block in modern synthetic chemistry, with a strong focus on its application in palladium-catalyzed cross-coupling reactions.
Core Compound Profile: Properties and Handling
4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl, also known by its synonym 4,4'-Biphenyldiboronic acid bis(neopentyl glycol) ester, is a white to off-white crystalline powder.[1] Its structure features a rigid biphenyl core symmetrically functionalized with two neopentyl glycol-protected boronic acid groups. This specific esterification is not arbitrary; the neopentyl glycol protecting group confers significant stability upon the molecule, making it less susceptible to the degradation pathways that can affect free boronic acids, such as dehydration to form boroxines. This enhanced stability simplifies storage and handling while ensuring controlled reactivity in synthetic applications.[1][2]
| Property | Value | Source(s) |
| CAS Number | 5487-93-4 | [1][3][4][5] |
| Molecular Formula | C₂₂H₂₈B₂O₄ | [1][3] |
| Molecular Weight | 378.08 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 248 °C | [1] |
| Purity | ≥97-98% | [1][3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Expert Insight on Handling and Storage: For optimal long-term stability and to prevent hydrolysis of the boronate ester, it is imperative to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Recommended storage conditions are refrigerated (2-8°C) and desiccated.[3] While soluble in many common organic solvents, its high thermal stability and crystallinity are advantageous for purification and handling in solid form.[1]
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent lies in its role as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is fundamental to the synthesis of complex biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[6][7][8]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to optimizing reaction conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9]
-
Transmetalation: A base activates the boronate ester, facilitating the transfer of the aryl group from the boron atom to the palladium center. This step regenerates the boron species and forms a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: The Suzuki-Miyaura catalytic cycle.
Validated Protocol: Synthesis of a Symmetrical Tetra-aryl Compound
This protocol details a representative Suzuki-Miyaura coupling using 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl to create a larger, symmetrical conjugated molecule.
Objective: To synthesize 4,4'''-diiodo-1,1':4',1'':4'',1'''-quaterphenyl by coupling the title compound with 1,4-diiodobenzene.
Materials:
-
4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl (1.0 eq)
-
1-Bromo-4-fluorobenzene (2.2 eq) [This is a representative aryl halide, as used in similar studies][7]
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%)
-
Toluene/Water (4:1 v/v) solvent mixture
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl, 1-bromo-4-fluorobenzene, and anhydrous potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment. This is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The aqueous phase is essential for the base to dissolve and activate the boronate ester for efficient transmetalation.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.
-
Self-Validation: The success of the protocol is validated by the complete consumption of the starting materials and the isolation of the product with the expected spectral characteristics (¹H NMR, ¹³C NMR, MS). The yield should be consistent with literature precedents for similar couplings.
Broad Applications in Science and Technology
The utility of this building block extends beyond a single reaction type, enabling innovation across multiple scientific disciplines.
Drug Discovery and Medicinal Chemistry
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the side chains of phenylalanine or tyrosine, enabling it to interact with a wide range of biological targets.[6] This compound serves as a key starting material for synthesizing libraries of complex, unsymmetrical biaryls, which are then screened for therapeutic activity.[6] Its bifunctional nature allows for the controlled, stepwise construction of intricate molecular architectures essential for modern drug design.
Materials Science and Organic Electronics
In materials science, the rigid, conjugated nature of the biphenyl core is highly desirable. 4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl is used as a fundamental building block for:
-
Organic Light-Emitting Diodes (OLEDs): It is incorporated into conjugated polymers that form the emissive or charge-transport layers in OLED devices, contributing to their efficiency and stability.[1]
-
Covalent Organic Frameworks (COFs): As a linear and rigid linker, it enables the construction of porous, crystalline COFs with high thermal stability and defined pore structures, suitable for gas storage, separation, and catalysis.[3]
-
High-Performance Polymers: Its integration into polymer backbones enhances thermal stability and mechanical strength.[1]
Caption: Key application areas for the title compound.
Conclusion
4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl is more than just a chemical reagent; it is an enabling tool for innovation. Its inherent stability, coupled with its predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, makes it an indispensable component in the synthetic chemist's toolbox. From the rational design of next-generation pharmaceuticals to the fabrication of advanced electronic materials, this versatile building block continues to pave the way for scientific advancement.
References
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4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl | Advent Bio. [Link]
-
Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl | AHH Chemical. [Link]
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Suzuki reactions in novel liquids - Diva-Portal.org. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
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4,4'-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl - GlpBio. [Link]
-
4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-2-ol - PubChem. [Link]
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